molecular formula C22H24N2O3 B4978190 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one

3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one

Cat. No. B4978190
M. Wt: 364.4 g/mol
InChI Key: CRRQNSOLIXZRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one, also known as MMCM, is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. MMCM belongs to the class of chromenone derivatives and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various cellular pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has also been shown to interact with various receptors such as the 5-HT1A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, the induction of apoptosis, the regulation of neurotransmitter levels, and the reduction of inflammation. 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one in lab experiments is its potential to target multiple cellular pathways and receptors, making it a versatile compound for studying various diseases. However, one of the limitations of using 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one research, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential use in combination therapies. 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one also has potential applications in the fields of neurodegenerative diseases and cardiovascular diseases, which could be further explored in future research.

Synthesis Methods

The synthesis of 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one involves a multi-step process that includes the reaction of 3-methoxyphenylpiperazine with 6-methyl-4H-chromen-4-one in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain a pure compound.

Scientific Research Applications

3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and depression. In cancer research, 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In depression research, 3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one has been shown to have antidepressant-like effects by regulating the levels of neurotransmitters such as serotonin and dopamine.

properties

IUPAC Name

3-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-6-7-21-20(12-16)22(25)17(15-27-21)14-23-8-10-24(11-9-23)18-4-3-5-19(13-18)26-2/h3-7,12-13,15H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRQNSOLIXZRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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